5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethyl)phenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethyl)phenoxy)pyrimidine: is a complex organic compound that features a boronate ester group and a trifluoromethyl-substituted phenoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethyl)phenoxy)pyrimidine typically involves several key steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated pyrimidine.
Boronate Ester Formation: The boronate ester group is introduced through a Miyaura borylation reaction, where a halogenated pyrimidine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems for reagent addition and product isolation can also improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activity or as potential inhibitors of specific biological pathways. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Medicine
This compound and its derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates.
Industry
In the materials science industry, this compound can be used in the synthesis of advanced materials, such as polymers and organic electronic materials, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenoxypyrimidine: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
2-(3-(Trifluoromethyl)phenoxy)pyrimidine: Lacks the boronate ester group, limiting its use in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the phenoxy group, which may affect its overall reactivity and applications.
Uniqueness
The combination of the boronate ester and trifluoromethyl-substituted phenoxy group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethyl)phenoxy)pyrimidine makes it a unique compound with versatile applications in various fields. The presence of both functional groups allows for a wide range of chemical transformations and enhances its potential in scientific research and industrial applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BF3N2O3/c1-15(2)16(3,4)26-18(25-15)12-9-22-14(23-10-12)24-13-7-5-6-11(8-13)17(19,20)21/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPBPKGSNLEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.